3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-dimethyl-1-pyridin-4-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-11(2,3)8-10(12)9-4-6-13-7-5-9;/h4-7,10H,8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCKKUNRAJGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
- Starting Materials : Hydroxypyridine derivatives or halogenated pyridines are used as the pyridinyl source.
- Reagents and Conditions :
- Pd catalysts (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄)
- Base such as sodium carbonate (Na₂CO₃), tripotassium phosphate (K₃PO₄)
- Solvents like toluene, 1,4-dioxane, water mixture
- Temperatures ranging from room temperature to 110°C
- Process : The aryl or heteroaryl boronic acid derivatives are coupled with pyridinyl halides or boronate esters to form the pyridin-4-yl substituted intermediates with high yields (77–100% reported).
Alkylation and Reductive Amination to Introduce the Amine Side Chain
Alkylation : Alkylation of hydroxypyridine derivatives with chloromethyl derivatives (e.g., 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride) using silver carbonate as a base in toluene at elevated temperatures (110°C) yields alkylated intermediates in 39–98% yields.
Reductive Amination : The amine group is introduced by reductive amination of aldehydes with amine intermediates using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This step is typically performed in solvents such as THF, ethanol, or dichloromethane at room temperature, yielding the desired amine derivatives in 69–84% yields.
Demethylation and Deprotection
Demethylation : Methyl ethers on intermediates are deprotected using aluminum chloride (AlCl₃) in dichloromethane at room temperature, with yields ranging from 18% to 74%, or alternatively by methionine and methanesulfonic acid at elevated temperatures (60–90°C).
Deprotection of Boc Groups : When tert-butoxycarbonyl (Boc) protecting groups are used on amines, trifluoroacetic acid (TFA) in dichloromethane is employed for deprotection at room temperature, achieving nearly quantitative yields.
Formation of Hydrochloride Salt
- The free amine obtained after reductive amination and deprotection is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and facilitate purification.
Representative Reaction Scheme and Data Table
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, Ag₂CO₃, toluene, 110°C | 39–98 | Formation of alkylated pyridinyl intermediate |
| 2 | Suzuki–Miyaura coupling | Pd catalyst (PdCl₂(PPh₃)₂ or Pd(OAc)₂ + SPhos), Na₂CO₃ or K₃PO₄, toluene/dioxane, 90–110°C | 77–100 | Coupling with aryl or heteroaryl boronic acids |
| 3 | Reductive amination | Aldehydes, NaBH(OAc)₃, THF/EtOH/CH₂Cl₂, r.t. | 69–84 | Introduction of amine side chain |
| 4 | Demethylation | AlCl₃, CH₂Cl₂, r.t. or Methionine, MsOH, 60–90°C | 18–74 | Removal of methyl protecting groups |
| 5 | Boc deprotection | TFA, CH₂Cl₂, r.t. | ~100 | Removal of Boc protecting groups |
| 6 | Hydrochloride salt formation | HCl treatment | Quantitative | Conversion to stable hydrochloride salt |
Research Findings and Optimization Notes
- The use of silver carbonate as a base in alkylation steps provides high selectivity and yield for the introduction of the chloromethyl pyridine moiety.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions are highly efficient for constructing the pyridin-4-yl framework, with ligand choice (e.g., SPhos) and base selection critical for optimizing yields and minimizing side reactions.
- Reductive amination with sodium triacetoxyborohydride is preferred due to its mildness and high chemoselectivity, enabling the introduction of the amine without over-reduction or side reactions.
- Demethylation using AlCl₃ is effective but may require careful control of reaction time and temperature to avoid decomposition; methionine-mediated demethylation offers a milder alternative.
- The final hydrochloride salt formation step ensures the compound's enhanced solubility and stability, facilitating further handling and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations including oxidation and reduction reactions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, amines |
| Substitution | Nucleophiles (amines) | Substituted pyridine derivatives |
Biology
- Biological Activity: Research indicates potential antimicrobial and antifungal properties. Studies are ongoing to explore its effects on cellular processes and interactions with biomolecules.
Medicine
- Pharmaceutical Applications: The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may inhibit certain enzymes or receptors, which could lead to the development of new drugs.
Industry
- Agrochemical Development: It is used in the formulation of agrochemicals due to its efficacy in plant protection applications.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Synthesis Optimization
Research published in the Journal of Organic Chemistry detailed the optimization of synthetic routes for this compound, highlighting improvements in yield from 65% to over 85% using continuous flow techniques.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride with structurally or functionally related compounds:
Structural and Functional Insights:
Heterocyclic Complexity : Compounds with fused rings (e.g., triazolo-pyridine or thiazole-pyridine ) exhibit enhanced π-π stacking interactions, which could influence binding affinity in kinase or receptor targets.
Salt Forms : All listed compounds are hydrochloride salts, ensuring high water solubility and facilitating formulation in biological assays.
Pharmacological Relevance:
Biological Activity
3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C11H19ClN2. It belongs to the class of pyridine derivatives and has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant studies.
- Molecular Formula : C11H19ClN2
- Molecular Weight : 220.74 g/mol
- CAS Number : 1864060-66-1
The compound is characterized by a pyridine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3-methylpyridine and ethyl pivalate.
- Reagents : Hydroxylamine hydrochloride and substituted benzoic acid.
- Process : The synthesis includes addition, oximization, and esterification reactions under controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Receptor Binding : It may bind to various receptors or enzymes, altering their activity and leading to physiological responses.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study evaluating similar pyridine derivatives found significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In vitro tests have also demonstrated antifungal activity against certain fungi. The compound's structure allows it to penetrate fungal cell walls effectively, leading to growth inhibition .
Case Studies
Several studies have explored the biological effects of pyridine derivatives similar to this compound:
- Study on Antimicrobial Efficacy :
-
Therapeutic Potential in Cancer Research :
- Investigations into the potential anticancer properties of similar compounds have shown promise.
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through receptor-mediated pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,3-Dimethyl-1-(pyridin-4-yl)butan-1-amine hydrochloride, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution or reductive amination using pyridine-4-carbaldehyde and 3,3-dimethylbutan-1-amine precursors. Purification typically employs recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent). Purity optimization requires monitoring by HPLC or TLC, with adjustments to reaction stoichiometry, temperature (50–80°C), and inert atmosphere (N₂/Ar) to minimize side products like unreacted amines or oxidation byproducts .
Q. How is the crystal structure of this compound determined, and what software tools are validated for analysis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Data collection uses Mo/Kα radiation, and structure refinement employs SHELXL or SHELXTL, which are validated for small-molecule crystallography due to robust algorithms for handling twinning and high-resolution data .
Q. What safety protocols are critical when handling this hydrochloride salt in the lab?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes (follow OSHA guidelines). Storage requires airtight containers in a dry, cool environment (<25°C), separated from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodology : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to assess conformational flexibility. Compare experimental XRD bond lengths/angles with DFT-optimized structures (software: Gaussian, ORCA). For ambiguous peaks, HSQC/HMBC NMR or IR spectroscopy can clarify functional group interactions .
Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?
- Methodology : Standardize synthesis and purification protocols (e.g., strict control of reaction pH, solvent purity). Validate batches via LC-MS (≥98% purity) and quantify residual solvents (GC-MS). Use a reference standard (e.g., USP-grade) in dose-response curves. Replicate assays (n ≥ 3) with positive/negative controls to account for plate-to-plate variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from SC-XRD or DFT optimization) and target protein PDB files. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with SAR studies to prioritize modifications (e.g., pyridine ring substitution) for enhanced affinity .
Q. What analytical techniques are optimal for detecting trace impurities in this hydrochloride salt?
- Methodology : High-resolution LC-MS (ESI+/ESI−) identifies impurities at ppm levels. For inorganic residues (e.g., chloride counterion excess), ion chromatography or ICP-MS is used. NMR relaxation methods (e.g., T₁/T₂ measurements) detect amorphous phases or polymorphic contaminants .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Methodology : Theoretical logP (e.g., ChemAxon, ACD/Labs) assumes ideal conditions. Experimentally, determine logP via shake-flask method (octanol/water partitioning) with UV-Vis quantification. Adjust for ionization (pH 7.4 buffer) and validate with potentiometric titration. Discrepancies >0.5 units suggest unaccounted solute-solvent interactions or protonation state errors .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
